molecular formula C7H8Cl2FN B1622306 2-Chloro-4-fluorobenzylamine hydrochloride CAS No. 42365-60-6

2-Chloro-4-fluorobenzylamine hydrochloride

Cat. No. B1622306
CAS RN: 42365-60-6
M. Wt: 196.05 g/mol
InChI Key: JRLSDBJQSHLCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorobenzylamine hydrochloride is a chemical compound with the molecular formula C7H8Cl2FN12. It is used as a primary and secondary intermediate, and also as a pharmaceutical intermediate23.



Synthesis Analysis

The synthesis of 2-Chloro-4-fluorobenzylamine hydrochloride is not explicitly detailed in the search results. However, it is mentioned that 4-Fluorobenzylamine, a related compound, has been used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands4.



Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorobenzylamine hydrochloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzylamine group15. The average mass of the molecule is 196.049 Da15.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-4-fluorobenzylamine hydrochloride are not provided in the search results. However, it is used as a primary and secondary intermediate, indicating its role in various chemical reactions23.



Physical And Chemical Properties Analysis

2-Chloro-4-fluorobenzylamine has a density of 1.3±0.1 g/cm3, a boiling point of 216.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C1. It also has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 84.6±23.2 °C1.


Scientific Research Applications

  • Synthesis of Derivatives : 2-Chloro-4-fluorobenzylamine hydrochloride is used in the synthesis of various derivatives. For example, it has been used in the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives (Hida, Beney, Robert, & Luu-Duc, 1995).

  • Corrosion Inhibition : This compound has applications in corrosion inhibition. A study showed its efficacy in inhibiting corrosion of mild steel in HCl media, indicating its potential in industrial applications (Hussein, 2015).

  • Supramolecular Chemistry : In the field of supramolecular chemistry, 4-fluorobenzylamine, a related compound, has been used to obtain various supramolecular salts, which showcases the utility of fluorobenzylamine compounds in creating diverse molecular structures (Wang, Ding, Li, & Huang, 2015).

  • Enzyme Inhibition : Chloro-/fluorobenzyl-substituted benzimidazolium salts, synthesized from reactions involving fluorobenzylamine compounds, have shown potential as enzyme inhibitors, useful in the development of new drugs for diseases like Alzheimer's and diabetes (Bal et al., 2021).

  • Chemical Properties Study : The chemical properties of fluorobenzylamine compounds, such as 2-fluorobenzylamine, have been extensively studied. For instance, the effect of ring fluorination on the structural and dynamical properties of the molecule has been researched (Calabrese et al., 2013).

  • Pharmacological Research : While specific studies on 2-Chloro-4-fluorobenzylamine hydrochloride were limited, related compounds like 4-fluorobenzylamine have been used in pharmacological research, such as studying their interaction with DNA and evaluating their antimicrobial and cytotoxic activities (ÖztÜrk et al., 2019).

Safety And Hazards

2-Chloro-4-fluorobenzylamine hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin3. Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area3.


Future Directions

The future directions for the use of 2-Chloro-4-fluorobenzylamine hydrochloride are not explicitly mentioned in the search results. However, given its use as a primary and secondary intermediate, and as a pharmaceutical intermediate, it is likely to continue to be used in various chemical and pharmaceutical applications23.


properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLSDBJQSHLCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378599
Record name 2-Chloro-4-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzylamine hydrochloride

CAS RN

42365-60-6
Record name Benzenemethanamine, 2-chloro-4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42365-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 2-chloro-4-fluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorobenzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluorobenzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-fluorobenzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-fluorobenzylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-fluorobenzylamine hydrochloride
Reactant of Route 6
2-Chloro-4-fluorobenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.